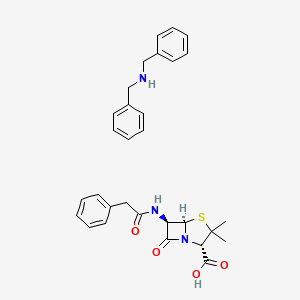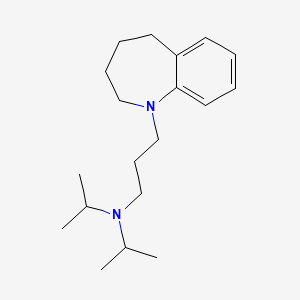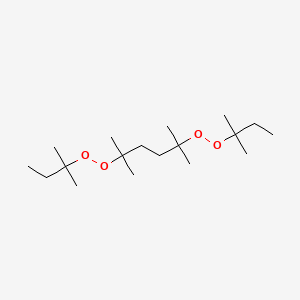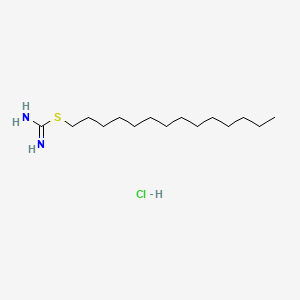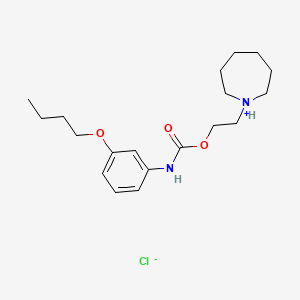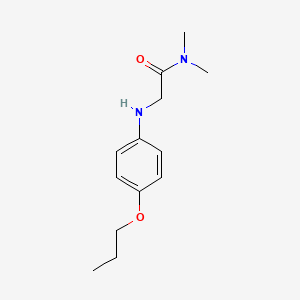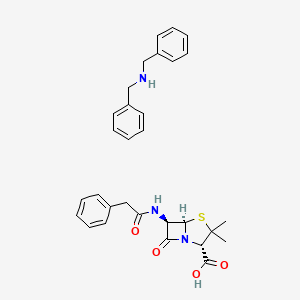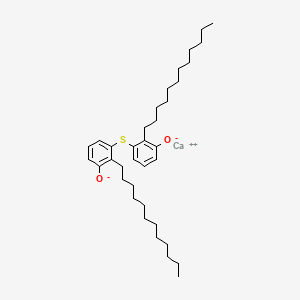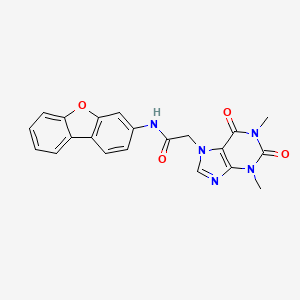
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is a complex organic compound that combines a dibenzofuran moiety with a purine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide typically involves the following steps:
Formation of the Dibenzofuran Moiety: This can be achieved through a Friedel-Crafts reaction, where dibenzofuran is synthesized by cyclization of biphenyl ether in the presence of a Lewis acid catalyst.
Attachment of the Purine Derivative: The purine derivative, 1,3-dimethyl-2,6-dioxopurin-7-yl, is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable purine precursor with an acetamide derivative under basic conditions.
Coupling Reaction: The final step involves coupling the dibenzofuran moiety with the purine derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dibenzofuran moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially leading to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, where the amide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives of dibenzofuran.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted acetamide derivatives.
Aplicaciones Científicas De Investigación
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure may impart interesting electronic or photophysical properties, making it useful in the development of organic semiconductors or light-emitting materials.
Mecanismo De Acción
The mechanism of action of N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dibenzofuran moiety could facilitate binding to hydrophobic pockets, while the purine derivative might interact with nucleotide-binding sites.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzofuran: A simpler analog that lacks the purine derivative.
Purine Derivatives: Compounds like caffeine or theobromine, which contain similar purine structures.
Uniqueness
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide is unique due to the combination of the dibenzofuran and purine moieties, which may confer distinct chemical and biological properties not found in simpler analogs.
Propiedades
Fórmula molecular |
C21H17N5O4 |
|---|---|
Peso molecular |
403.4 g/mol |
Nombre IUPAC |
N-dibenzofuran-3-yl-2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetamide |
InChI |
InChI=1S/C21H17N5O4/c1-24-19-18(20(28)25(2)21(24)29)26(11-22-19)10-17(27)23-12-7-8-14-13-5-3-4-6-15(13)30-16(14)9-12/h3-9,11H,10H2,1-2H3,(H,23,27) |
Clave InChI |
DLWPSSKDHQXGNF-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


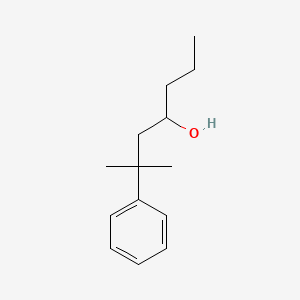
![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


